2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one is a heterocyclic compound characterized by a fused pyrimidine and oxazine ring structure. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The presence of a chlorine atom in its structure enhances its chemical reactivity, making it a valuable target for various synthetic and research endeavors.
This compound is classified under heterocyclic compounds, specifically within the category of pyrimido derivatives. It is identified by the chemical formula and has the CAS number 943995-32-2. The compound is typically synthesized through specific cyclization reactions involving chlorinated pyrimidine derivatives and oxazine precursors, often under basic conditions.
The synthesis of 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one can be achieved through various methods:
The synthesis often employs protective groups to prevent side reactions, ensuring that the desired product is obtained with high purity. Reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to achieve optimal results.
The molecular structure of 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one features:
The molecular weight of this compound is approximately 202.62 g/mol. The structural integrity allows for various functional group modifications, enhancing its versatility in chemical reactions.
2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. The reactivity of the chlorine atom plays a crucial role in these transformations.
The mechanism of action for 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound modulates their activity, leading to various biological effects depending on the specific application. For instance, it has been explored as a potential pharmacophore in drug design due to its ability to influence biochemical pathways.
Relevant data regarding its reactivity and stability are crucial for applications in both research and industry.
2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one has several notable applications:
Pyrimido[5,4-b][1,4]oxazines represent a privileged scaffold in modern medicinal chemistry, first gaining prominence in the early 2000s as researchers sought conformationally constrained heterocyclic systems. These fused bicyclic structures combine the pharmacodynamic advantages of pyrimidine rings—ubiquitous in nucleic acid chemistry and kinase inhibition—with the metabolic stability afforded by the 1,4-oxazine moiety. The scaffold’s rigidity enables precise spatial orientation of pharmacophores, making it invaluable for targeting deep hydrophobic pockets in enzymes and receptors. Initially explored as kinase inhibitors, their application expanded significantly after the discovery that specific substitutions (e.g., at C2 and C4 positions) confer high affinity for G protein-coupled receptors (GPCRs). The synthetic accessibility of these derivatives via cyclization reactions between halogenated pyrimidines and ethylene glycol derivatives further accelerated their adoption in drug discovery programs [1] [3].
The evolution of pyrimidooxazine chemistry parallels advances in synthetic methodologies. Early routes suffered from low yields due to regioselectivity challenges in oxazine ring formation. Breakthroughs came with optimized cyclization protocols using 1,2-dibromoethane under cesium carbonate catalysis, enabling efficient construction of the 7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine core. This paved the way for diversification at C4 and C8 positions through Buchwald–Hartwig amination or nucleophilic substitution, allowing systematic structure-activity relationship (SAR) studies. By 2010, these compounds were being explored in multiple therapeutic areas, including metabolic diseases and oncology, setting the stage for targeted modifications like the 2-chloro substitution [1] [3].
The introduction of a chlorine atom at the C2 position of pyrimido[5,4-b][1,4]oxazines profoundly influences their electronic properties, binding affinity, and metabolic stability. Chlorine’s strong electron-withdrawing character modulates the electron density of the pyrimidine ring, enhancing hydrogen-bond acceptor capacity at N1 and N3 while facilitating π-stacking interactions with aromatic residues in target proteins. This is exemplified by 2-chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one (Chemical Formula: C₆H₄ClN₃O₂; MW: 185.57 g/mol; CAS: 943995-32-2), a key synthetic intermediate with demonstrated versatility in drug discovery [2].
Table 1: Physicochemical Properties of Key 2-Chloro Pyrimidooxazine Derivatives
Compound | Molecular Formula | ClogP | Hydrogen Bond Acceptors | Rotatable Bonds | Synthetic Utility |
---|---|---|---|---|---|
2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one | C₆H₄ClN₃O₂ | 0.98 | 4 | 0 | Nucleophilic displacement, Suzuki coupling |
Intermediate for compound 15 (GPR119 agonist) | C₁₈H₂₂ClN₅O₃ | 3.8 | 7 | 5 | Buchwald–Hartwig amination |
Intermediate for 17d (RET inhibitor) | C₂₀H₁₈ClF₃N₆O₂ | 4.1 | 8 | 6 | SNAr with anilines |
Structural comparisons highlight chlorine’s impact: 2-dechloro analogs exhibit 5-10-fold lower potency in GPR119 cAMP assays due to reduced membrane permeability and weaker target engagement. In kinase screens, chlorine’s halogen bonding capability is critical for overcoming gatekeeper mutations like V804M in RET, where it forms a key interaction with the hinge region [1] [3] .
GPR119 Agonism for Type 2 Diabetes Mellitus (T2DM)
GPR119, a GPCR expressed in pancreatic β-cells and enteroendocrine cells, regulates glucose-dependent insulin secretion via cAMP elevation. Pyrimido[5,4-b][1,4]oxazines serve as ideal scaffolds for GPR119 agonism due to their balanced amphiphilicity, penetrating gut membranes while resisting glucuronidation. The 2-chloro derivative acts as a precursor to advanced agonists like compound 15 (EC₅₀: 12 nM; %max: 146.3%), where chlorine is replaced by a tropine amine via Pd-catalyzed amination. This modification leverages the scaffold’s planar core to engage transmembrane helices 3 and 5 of GPR119, triggering conformational changes that enhance Gαs coupling [1] [4].
Table 2: Biological Activities of 2-Chloro-Derived Pyrimidooxazine Agonists
Compound | Target | Biological Activity | In Vitro Potency | In Vivo Efficacy |
---|---|---|---|---|
Derivative 10 | GPR119 | cAMP production (83.9% max) | EC₅₀: 13 nM | AUC₀–₁₂₀ reduction: 18.8% at 30 mg/kg |
Derivative 15 | GPR119 | cAMP production (146.3% max) | EC₅₀: 12 nM | AUC₀–₁₂₀ reduction: 23.4% at 30 mg/kg |
Derivative 22 | GPR119 | cAMP production (66.1% max) | EC₅₀: 120 nM | Not tested |
Vildagliptin (control) | DPP-4 | Enzyme inhibition | N/A | AUC₀–₁₂₀ reduction: 17.9% at 30 mg/kg |
In vivo, compound 15 (derived from 2-chloro precursor) reduced blood glucose AUC₀–₂ₕ by 23.4% in C57BL/6N mice at 30 mg/kg, outperforming the DPP-4 inhibitor vildagliptin (17.9%). This efficacy stems from synergistic insulin secretion and GLP-1 release, enabled by the pyrimidooxazine core’s stability in gastric fluid and hepatic portal circulation (t₁/₂ > 4 h). SAR studies confirm that N-alkyl substitutions on the tropine ring optimize ClogP (3.8–4.0), balancing membrane diffusion and solubility [1] [4].
Kinase Inhibition in Oncology
In kinase targets, the 2-chloro scaffold is displaced by anilines to yield potent inhibitors of oncogenic kinases like RET. Compound 17d, derived from 2-chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one, inhibits RET-wild-type and drug-resistant mutants RET-V804M/V804L with IC₅₀ values of 0.177 μM and 0.188 μM, respectively. The chlorine atom’s strategic positioning adjacent to N3 allows hydrogen bonding with the kinase hinge region, while the oxazine ring orients hydrophobic substituents toward the gatekeeper residue. For RET-V804M, this overcomes steric hindrance from methionine substitution, restoring nanomolar affinity lost with vandetanib [3].
Mechanistically, these inhibitors stabilize the DFG-out conformation of RET, blocking ATP binding and autophosphorylation in medullary thyroid cancer (MTC) cells. X-ray crystallography reveals that the pyrimidooxazine core forms a bidentate interaction with Glu775 and Leu778, with the 2-anilino group occupying a hydrophobic pocket adjacent to V804. This binding mode translates to tumor regression in xenograft models, where 17d (30 mg/kg/day) reduced tumor volume by 68% vs. controls by day 21. The scaffold’ rigidity is critical here: flexible analogs lose 10-fold potency due to entropic penalties upon binding [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: